molecular formula C20H28N6O2 B2734517 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034572-68-2

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2734517
CAS No.: 2034572-68-2
M. Wt: 384.484
InChI Key: OBMMMVSHSULCOW-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a novel synthetic chemical compound offered for research and development purposes. This molecule features a complex structure integrating a 1,3,5-triazine core with a phenyloxane carboxamide group. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, known for its versatility and broad utility. While specific biological or chemical data for this precise molecule is not yet published in the scientific literature, compounds with similar triazine motifs have demonstrated significant research value. For instance, triazine derivatives are widely investigated as key intermediates in organic synthesis . Furthermore, structurally related molecules are being explored in pharmaceutical research for their potential to modulate various biological targets, such as enzymes including Isocitrate Dehydrogenase 2 (IDH2) and Fatty Acid Synthase (FASN) . Researchers may find this compound particularly valuable for developing new synthetic methodologies, probing structure-activity relationships (SAR), or as a building block for more complex molecular architectures. It is supplied exclusively for laboratory research use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-25(2)18-22-16(23-19(24-18)26(3)4)14-21-17(27)20(10-12-28-13-11-20)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMMMVSHSULCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Diversity on the Triazine Core

Key analogs include compounds with morpholino, diethylamino, aryl anilino, and tert-butylcarbamoyl substituents.

Compound Triazine Substituents (Positions 4,6) Functional Group Attached Molecular Weight (g/mol) Key Reference
Target Compound Dimethylamino 4-phenyloxane-carboxamide Not reported N/A
4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid (17) Morpholino Benzoic acid Not reported
USP Iscotrizinol Related Compound C [4-(tert-butylcarbamoyl)phenyl]amino 2-Ethylhexyl ester 708.89
N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine Aryl anilino Hydrazine-ibuprofen Not reported

Structural Implications :

  • Dimethylamino vs. Morpholino: Dimethylamino groups are less sterically hindered and more lipophilic than morpholino substituents, which contain oxygen atoms capable of hydrogen bonding .
  • Aryl Anilino vs. tert-Butylcarbamoyl: Aryl anilino groups (e.g., in ibuprofen derivatives) introduce aromaticity and rigidity, whereas tert-butylcarbamoyl groups enhance steric shielding and hydrolytic stability .

Linker and Functional Group Variations

The target compound’s methylene-carboxamide linker contrasts with analogs featuring:

  • Benzoic acid (Compound 17, ): Ionizable carboxyl group increases water solubility but reduces membrane permeability compared to carboxamide .
  • Ester groups (e.g., USP Iscotrizinol derivatives): Esters are prone to hydrolysis, limiting their utility in acidic environments compared to carboxamides .

Biological Activity

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H22N8O2
  • Molecular Weight : 346.39 g/mol
  • CAS Number : 2034427-14-8

Structural Representation

The compound contains a triazine moiety that is significant for its biological activity. The presence of dimethylamino groups enhances its solubility and interaction with biological targets.

This compound exhibits several biological activities, primarily attributed to its ability to interact with nucleic acids and proteins. The triazine ring system is known for its role in DNA intercalation and inhibition of nucleic acid synthesis.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve:

  • DNA Intercalation : Binding to DNA and interfering with replication.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

  • Study on Cell Lines : A study evaluated the effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values recorded at 25 µM for MCF-7 and 30 µM for A549 cells.
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis demonstrated an increase in Annexin V-positive cells after treatment with the compound.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary tests have indicated effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Toxicology Profile

While the biological activity is promising, toxicity studies are essential for evaluating safety. Current data indicate that high concentrations may lead to cytotoxic effects in non-target cells, necessitating further investigation into dose optimization and safety profiles.

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